Azobis(pyridine N-oxide)
Overview
Description
Azobis(pyridine N-oxide) is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound is particularly interesting due to its unique structure, which includes pyridine N-oxide moieties. Pyridine N-oxides are known for their ability to act as mild Lewis bases, which can activate certain Lewis acidic parts of molecules, thereby increasing the reactivity of their nucleophilic parts towards various reactions with electrophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azobis(pyridine N-oxide) can be synthesized through various methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of pyridine can be achieved using a number of peracids, including peracetic acid and perbenzoic acid . Other methods include the use of hydrogen peroxide in the presence of catalysts such as methylrhenium trioxide or sodium percarbonate .
Industrial Production Methods
In industrial settings, the production of pyridine N-oxides often involves the use of continuous flow processes. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce pyridine N-oxides in very good yields. This method is considered safer, greener, and more efficient compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
Azobis(pyridine N-oxide) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Pyridine N-oxide can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the pyridine ring.
Major Products
The major products formed from these reactions include various substituted pyridines, such as 2-chloropyridine N-oxide and 4-chloropyridine N-oxide .
Scientific Research Applications
Azobis(pyridine N-oxide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azobis(pyridine N-oxide) involves its ability to act as a mild Lewis base. This allows it to activate Lewis acidic parts of molecules, thereby increasing the reactivity of their nucleophilic parts towards various reactions with electrophiles . In biological systems, pyridine N-oxide derivatives can inhibit HIV-1 reverse transcriptase and interfere with HIV gene expression .
Comparison with Similar Compounds
Azobis(pyridine N-oxide) can be compared with other azo compounds and pyridine N-oxide derivatives:
Pyridine N-Oxide Derivatives: Compounds like 2-chloropyridine N-oxide and 4-chloropyridine N-oxide are similar in structure but differ in their specific applications and reactivity.
Conclusion
Azobis(pyridine N-oxide) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in various scientific research and industrial processes.
Properties
IUPAC Name |
1-oxido-N-[(1-oxopyridin-1-ium-4-ylidene)amino]pyridin-4-imine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-13-5-1-9(2-6-13)11-12-10-3-7-14(16)8-4-10/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOCAQWZUPHKGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=NN=C2C=C[N+](=O)C=C2)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174069 | |
Record name | Pyridine, 4,4'-azobis-, 1,1'-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20222-80-4, 58165-83-6 | |
Record name | Pyridine, 4,4'-azobis-, 1,1'-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020222804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azobis(pyridine N-oxide) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azobis(pyridine N-oxide) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170638 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 4,4'-azobis-, 1,1'-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(1,2-DIAZENEDIYL)BIS-PYRIDINE 1,1'-DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z722XT4CBR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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